2,5-Dichlorophenol

説明

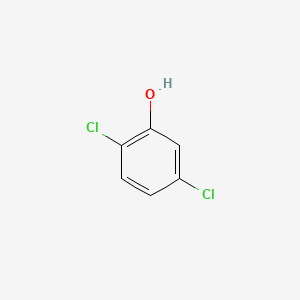

Structure

3D Structure

特性

IUPAC Name |

2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANCECPPZPIPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52166-72-0 (hydrochloride salt), 68938-81-8 (potassium salt) | |

| Record name | 2,5-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025003 | |

| Record name | 2,5-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms (from benzene, petroleum ether) or white crystals. Odor threshold 30 micrograms/liter at 68-72 °F; 33 micrograms/liter at 86 °F. Taste threshold 0.5 micrograms/liter. (NTP, 1992), Liquid, Colorless solid; [ICSC] Crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

412 °F at 760 mmHg (NTP, 1992), 211 °C, at 99.2kPa: 211 °C | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2,000 mg/L at 25 °C, 2 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2 (poor) | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.06 [mmHg], 0.0562 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7 | |

| Record name | 2,5-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from benzene and petroleum ether | |

CAS No. |

583-78-8 | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-dichlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B11G9AKBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

133 to 136 °F (NTP, 1992), 59 °C | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,5-Dichlorophenol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 2,5-Dichlorophenol

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (2,5-DCP), tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

This compound is a chlorinated aromatic organic compound.[1] It is a dichlorophenol with chloro substituents at positions 2 and 5.[2][3] This compound is recognized by several identifiers across various chemical databases and regulatory bodies.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][4][5] |

| CAS Number | 583-78-8 | [2][6][7] |

| Molecular Formula | C₆H₄Cl₂O | [1][2][4][5][8][9][10] |

| Molecular Weight | 163.00 g/mol | [1][2][4][7][8][9][10][11] |

| InChI Key | RANCECPPZPIPNO-UHFFFAOYSA-N | [2][4][5][7] |

| SMILES | C1=CC(=C(C=C1Cl)O)Cl | [2][5][7] |

| EC Number | 209-520-4 | [2][7][12] |

| UN Number | 2020 | [2][12] |

Physical and Chemical Properties

This compound presents as colorless crystals or a white crystalline solid with a characteristic phenolic odor.[1] It is a crucial intermediate in the synthesis of various chemicals, including dyes, resins, and pesticides.[1][9]

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Appearance | Prisms (from benzene, petroleum ether) or white crystals. | [1][2][3][13] |

| Melting Point | 54-58 °C | [1][5][7][8][9][14][15][16][17][18][19] |

| Boiling Point | 211-222 °C | [1][7][8][12][14][15][16][17][18][19] |

| Water Solubility | 2000 mg/L at 25 °C; 3 g/L at 20 °C | [2][3][8][15][20] |

| logP (Octanol/Water Partition Coefficient) | 3.06 | [1][2][15] |

| Vapor Pressure | 0.06 mmHg | [1][2][21] |

| Vapor Density | 5.6 (air = 1) | [1][2] |

| pKa | 7.51 - 7.53 | [1][2] |

| Density | 1.5 ± 0.1 g/cm³ | [8] |

| Flash Point | 100 °C | [15][19] |

| Odor Threshold | 30-33 µg/L in water | [1][2][3] |

| Taste Threshold | 0.5 µg/L in water | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹H NMR (300 MHz, CDCl₃) : The proton NMR spectrum shows signals at approximately δ 7.21 (d), 7.03 (d), 6.86 (dd), and a broad signal for the hydroxyl proton around 5.60 ppm.[1] The coupling constants are J(A,C) = 8.5 Hz, J(B,C) = 2.4 Hz, and J(A,B) = 0.3 Hz.[1]

-

Infrared (IR) Spectroscopy : The vapor phase IR spectrum is available for this compound.[1] Key absorptions are expected for the O-H stretch, C-O stretch, C=C aromatic ring stretches, and C-Cl stretches.[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the hydrolysis of 2,5-dichloroaniline.[1][22] Another prominent synthesis route starts from p-dichlorobenzene.[1][23]

Protocol via Hydrolysis of 2,5-dichloroaniline:

-

Premixing : 2,5-dichloroaniline is used as the raw material with an inorganic acid aqueous solution serving as the hydrolytic agent and solvent. The components are heated and premixed at normal pressure to ensure the complete dissolution of 2,5-dichloroaniline.[22]

-

Hydrolysis : The resulting solution is hydrolyzed in the presence of an inert gas under high temperature and high pressure.[22]

-

Separation : After the hydrolysis is complete, the reaction solution is cooled and the pressure is reduced. The solution is then allowed to stand for layering to separate the organic phase, which is the this compound.[22]

Protocol via p-dichlorobenzene:

-

Friedel-Crafts Acylation : p-dichlorobenzene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to produce 2,5-dichloroacetophenone.[23]

-

Baeyer-Villiger Oxidation : The 2,5-dichloroacetophenone is then subjected to a Baeyer-Villiger oxidation reaction with a peroxide (e.g., hydrogen peroxide) at room temperature in the presence of a catalyst to yield 2,5-dichlorophenyl acetate.[1][23]

-

Hydrolysis : Finally, the 2,5-dichlorophenyl acetate is hydrolyzed with an inorganic aqueous alkali under reflux conditions to obtain this compound.[23]

Determination of Melting Point

The melting point of a crystalline solid like this compound can be determined using the capillary tube method.

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating : The sample is heated at a slow, controlled rate.

-

Observation : The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.

Visualizations

The following diagrams illustrate key processes and relationships related to this compound.

Caption: Workflow for the synthesis of this compound from p-dichlorobenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 583-78-8 [chemicalbook.com]

- 4. Exposome-Explorer - this compound (2,5-DCP) (Compound) [exposome-explorer.iarc.fr]

- 5. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound 98 583-78-8 [sigmaaldrich.com]

- 8. This compound | CAS#:583-78-8 | Chemsrc [chemsrc.com]

- 9. This compound PESTANAL, Analytical Standard, Attractive Price [nacchemical.com]

- 10. indiamart.com [indiamart.com]

- 11. This compound | 583-78-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. This compound(583-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. agilent.com [agilent.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound [stenutz.eu]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. This compound, 98% | Fisher Scientific [fishersci.ca]

- 19. fishersci.com [fishersci.com]

- 20. This compound, 98% 50 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 21. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 22. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]

- 23. CN104591973A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,5-Dichlorophenol

CAS Number: 583-78-8

Synonyms: 2,5-DCP, Phenol, 2,5-dichloro-, 3,6-Dichlorophenol, NSC-6296, UNII-3B11G9AKBA[1][2]

This technical guide provides a comprehensive overview of 2,5-Dichlorophenol (2,5-DCP), a chlorinated aromatic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical and physical properties, synthesis methodologies, applications, toxicological profile, and analytical procedures.

Chemical and Physical Properties

This compound is a colorless to light brown crystalline solid with a distinct phenolic odor.[3] It is sparingly soluble in water but soluble in organic solvents. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂O | [2][4] |

| Molecular Weight | 163.00 g/mol | [2][4] |

| Melting Point | 54-58 °C | [5][6] |

| Boiling Point | 211-222 °C | [7] |

| Water Solubility | Insoluble | [8] |

| logP (Octanol/Water) | 3.06 | [6] |

| pKa | 7.51 | |

| Vapor Density | 5.6 (air = 1) | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are detailed below.

Experimental Protocol 1: Synthesis from p-Dichlorobenzene

This method involves a three-step process starting from p-dichlorobenzene.[9]

Step 1: Friedel-Crafts Acylation to form 2,5-Dichloroacetophenone

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add p-dichlorobenzene.

-

Add anhydrous aluminum trichloride as the catalyst.

-

Slowly add acetyl chloride to the mixture. The molar ratio of p-dichlorobenzene, acetyl chloride, and aluminum chloride is typically in the range of 1:1:1 to 1:1.5:3.[9]

-

Heat the reaction mixture to a temperature between 60-150 °C (optimally 90-120 °C) and maintain for several hours with continuous stirring.[9]

-

After the reaction is complete, cool the mixture and quench by carefully adding it to ice-water.

-

Extract the product, 2,5-dichloroacetophenone, with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and a dilute base solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure to obtain the crude product.

Step 2: Baeyer-Villiger Oxidation to form 2,5-Dichlorophenyl Acetate

-

Dissolve the 2,5-dichloroacetophenone from the previous step in an appropriate organic solvent.

-

Add a peroxide, such as hydrogen peroxide or peracetic acid, to the solution in the presence of a catalyst (e.g., scandium trifluoromethanesulfonate).[9]

-

Maintain the reaction at room temperature with stirring until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction and extract the product, 2,5-dichlorophenyl acetate, with an organic solvent.

-

Wash and dry the organic extract as described in the previous step.

Step 3: Hydrolysis to form this compound

-

Dissolve the 2,5-dichlorophenyl acetate in a suitable solvent.

-

Add an aqueous solution of an inorganic base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and maintain for a sufficient time to achieve complete hydrolysis.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or sublimation.

Experimental Protocol 2: Synthesis from 1-bromo-2,5-dichlorobenzene

This process involves the reaction of 1-bromo-2,5-dichlorobenzene with sodium hydroxide in methanol, utilizing a copper catalyst at elevated temperatures.[10]

-

In a high-pressure reactor, combine 1-bromo-2,5-dichlorobenzene, sodium hydroxide, and a copper catalyst in methanol.

-

Seal the reactor and heat the mixture to an elevated temperature with stirring.

-

Monitor the reaction progress by GC or HPLC until the starting material is consumed.

-

After completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture and acidify with a suitable acid to precipitate the this compound.

-

Isolate the product by filtration, wash with water to remove inorganic salts, and dry.

-

Purify the crude this compound by recrystallization from an appropriate solvent or by sublimation.

Applications

This compound serves as a crucial intermediate in the synthesis of various chemicals.[3] Its primary applications include:

-

Pesticide Manufacturing: It is a key precursor in the production of the herbicide Dicamba.

-

Disinfectants and Preservatives: It is utilized in the formulation of some soaps, detergents, and pesticides due to its antimicrobial properties.[3]

-

Organic Synthesis: It is used in the synthesis of dyes, polymers, and pharmaceuticals.[3]

Analytical Methods

The determination of this compound in various matrices is essential for environmental monitoring and toxicological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Method for Water Samples

A general HPLC method for the analysis of chlorophenols in water is outlined below.[11]

-

Sample Preparation:

-

Acidify the water sample to stabilize the phenolic compounds.

-

Perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A C18 cartridge is commonly used.

-

Elute the this compound from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to a smaller volume and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with acetic acid or phosphoric acid). A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.[11]

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength of approximately 280-292 nm.[11]

-

Injection Volume: 10-20 µL.[11]

-

GC-MS Method for Biological Samples

For the analysis of this compound in biological matrices like urine or blood, a derivatization step is often required to improve its volatility and chromatographic behavior.

-

Sample Preparation and Derivatization:

-

Perform an enzymatic or acid hydrolysis to release conjugated this compound.

-

Extract the analyte from the sample using a suitable organic solvent.

-

Derivatize the extracted this compound with an acetylating agent (e.g., acetic anhydride) or a silylating agent (e.g., BSTFA).

-

Concentrate the derivatized extract before injection.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection mode is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is programmed to achieve good separation of the analyte from other components. For example, starting at a lower temperature (e.g., 60°C), ramping up to a higher temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Toxicology and Metabolism

This compound is classified as harmful if swallowed and causes skin and eye irritation.[8] It is also toxic to aquatic organisms.[6][12]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 580 mg/kg | [5][8] |

| LD50 | Mouse | Oral | 946 mg/kg | [5][8] |

| LC50 (96h) | Oryzias latipes (Japanese medaka) | - | 3.3 mg/L | [6] |

| EC50 (5 min) | Microtox | - | 8.36 mg/L | [6] |

This compound is a known human xenobiotic metabolite.[2] It is a primary metabolite of 1,4-dichlorobenzene (p-DCB), a common ingredient in mothballs and room deodorizers.[13] Exposure to p-DCB leads to the formation of this compound in the body, which can then be excreted in the urine.

Some studies have suggested that dichlorophenols may act as endocrine disruptors by interfering with hormone signaling pathways.[7] While the specific mechanisms for this compound are still under investigation, related compounds like 2,4-Dichlorophenol have been shown to induce apoptosis through the mitochondrial pathway in aquatic organisms.[14] This involves an increase in reactive oxygen species (ROS), a change in the Bax/Bcl-2 ratio, and a reduction in the mitochondrial membrane potential.

Visualizations

Metabolic Pathway of 1,4-Dichlorobenzene

The following diagram illustrates the metabolic conversion of 1,4-Dichlorobenzene to this compound.

Caption: Metabolism of 1,4-Dichlorobenzene to this compound.

Experimental Workflow for Synthesis from p-Dichlorobenzene

This diagram outlines the key stages in the synthesis of this compound starting from p-Dichlorobenzene.

Caption: Synthesis workflow for this compound.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 583-78-8 [chemicalbook.com]

- 5. This compound | CAS#:583-78-8 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. CN104591973A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. asianpubs.org [asianpubs.org]

- 12. ICSC 0439 - this compound [inchem.org]

- 13. Exposome-Explorer - this compound (2,5-DCP) (Compound) [exposome-explorer.iarc.fr]

- 14. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and IUPAC name of 2,5-Dichlorophenol

An In-depth Technical Guide on 2,5-Dichlorophenol

Introduction

This compound (2,5-DCP) is a chlorinated aromatic organic compound that appears as colorless crystals or a white crystalline solid with a distinct phenolic odor.[1] It is a significant intermediate in the synthesis of various chemicals, including dyes, resins, and pesticides, most notably the herbicide Dicamba.[1][2] This compound is also a known human xenobiotic metabolite of 1,4-dichlorobenzene, a substance commonly found in mothballs and deodorizers.[3][4]

Molecular Structure and IUPAC Name

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3][4] The structure consists of a phenol molecule (a hydroxyl group attached to a benzene ring) substituted with two chlorine atoms at the second and fifth carbon positions relative to the hydroxyl group.

The molecular formula for this compound is C₆H₄Cl₂O.[1][2][3]

Caption: Molecular structure of this compound.

The IUPAC nomenclature for substituted phenols follows a systematic approach to ensure unambiguous naming. The process for naming this compound is outlined below.

Caption: IUPAC naming workflow for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₄Cl₂O[1][2][3] |

| Molar Mass | 163.00 g/mol [1][2] |

| Appearance | Colorless crystals or white crystalline solid[1] |

| Odor | Phenolic[1] |

| Melting Point | 54-57 °C[1][2][5] |

| Boiling Point | 211-222 °C[1] |

| Water Solubility | 3 g/L at 20 °C[2] |

| LogP (Octanol/Water Partition Coefficient) | 2.88 - 3.06[1][2] |

| Vapor Pressure | 0.06 mmHg[1] |

| pKa | 7.53 ± 0.10[1] |

| Flash Point | 100.0 °C[2] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been documented. Two prominent methods are detailed below.

4.1.1. Synthesis from p-Dichlorobenzene

This multi-step synthesis is a reliable route for producing this compound.[1][6]

-

Step 1: Friedel-Crafts Acylation to form 2,5-Dichloroacetophenone.

-

Step 2: Baeyer-Villiger Oxidation to form 2,5-Dichlorophenyl Acetate.

-

Dissolve the 2,5-dichloroacetophenone from the previous step in a suitable organic solvent.[1]

-

In the presence of a catalyst such as trifluoromethanesulfonic acid scandium, add a peroxide (e.g., hydrogen peroxide or peracetic acid) at room temperature.[1][6]

-

The reaction proceeds to form 2,5-dichlorophenyl acetate.[1][6]

-

-

Step 3: Hydrolysis to form this compound.

-

Perform a hydrolysis reaction on the 2,5-dichlorophenyl acetate with an inorganic aqueous alkali (e.g., sodium hydroxide) under reflux conditions to yield this compound.[6]

-

4.1.2. Synthesis from 2,5-Dichloroaniline

This method involves the hydrolysis of 2,5-dichloroaniline.[1][7]

-

Use 2,5-dichloroaniline as the raw material and an inorganic acid aqueous solution as the hydrolytic agent and solvent.[7]

-

Heat and premix the 2,5-dichloroaniline and the inorganic acid aqueous solution at normal pressure to fully dissolve the 2,5-dichloroaniline.[7]

-

Hydrolyze the resulting mixed solution in the presence of an inert gas under high temperature and high pressure.[7]

-

After the hydrolysis is complete, reduce the temperature and pressure of the reaction solution.[7]

-

Allow the solution to stand for layering, then separate the organic phase, which is this compound.[7]

Analytical Methods

The determination of this compound in various matrices is crucial for environmental and exposure monitoring. Common analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the separation and identification of this compound.[8]

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of chlorophenols in water samples.[9][10]

A typical protocol for the analysis of chlorophenols in water samples using HPLC involves:[9]

-

Sample preparation through techniques like solvent extraction, solid-phase extraction, or liquid-phase microextraction.

-

Separation of the chlorophenols on an appropriate HPLC column.

-

Detection using a suitable detector, such as a UV detector.

Reactivity and Hazards

This compound is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[1][8] Upon heating to decomposition, it can release toxic fumes, including hydrogen chloride and phosgene.[1] While combustible, it is not easily ignited.[1] It is harmful if swallowed and can cause severe skin burns and serious eye damage.[1] Exposure can occur through inhalation, skin contact, and ingestion.[1] Chronic exposure may lead to liver and kidney damage.[1] Appropriate personal protective equipment, such as gloves, safety goggles, and respiratory protection, should be utilized when handling this chemical.[1]

Biological Activity and Environmental Fate

This compound is a known metabolite of 1,4-dichlorobenzene, a common component of mothballs and deodorizers.[1] Consequently, human exposure is often monitored by measuring urinary levels of 2,5-DCP.[1] In the environment, this compound is toxic to aquatic organisms.[1] It can be generated during wastewater treatment and the incineration of certain materials.[1] Advanced oxidation processes, such as ozonation, have been demonstrated to improve the biodegradability of this compound in aqueous solutions.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exposome-Explorer - this compound (2,5-DCP) (Compound) [exposome-explorer.iarc.fr]

- 5. This compound | CAS#:583-78-8 | Chemsrc [chemsrc.com]

- 6. CN104591973A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]

- 8. This compound | 583-78-8 [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Synthesis of 2,5-Dichlorophenol from 2,5-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2,5-dichlorophenol from 2,5-dichloroaniline, a critical transformation in the production of various agrochemicals and pharmaceutical intermediates. The primary and most established method involves a two-step, one-pot process encompassing the diazotization of 2,5-dichloroaniline followed by the hydrolysis of the resulting diazonium salt.

Core Synthesis Pathway: Diazotization and Hydrolysis

The conversion of 2,5-dichloroaniline to this compound is efficiently achieved through the formation of an unstable 2,5-dichlorobenzenediazonium salt, which is subsequently hydrolyzed to the target phenol. This process is typically carried out in an acidic medium, with sulfuric acid being the preferred choice to prevent unwanted side reactions.[1]

The overall reaction can be summarized as follows:

-

Diazotization: 2,5-dichloroaniline is reacted with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid to form 2,5-dichlorobenzenediazonium salt.[1][2] The use of sulfuric acid is crucial as it minimizes the presence of competing nucleophiles, such as chloride ions, which could lead to the formation of polychlorinated byproducts.[1] To enhance the solubility of 2,5-dichloroaniline in the reaction medium, organic acid co-solvents like acetic acid may be employed.[1][2]

-

Hydrolysis: The unstable 2,5-dichlorobenzenediazonium salt is not isolated and is hydrolyzed in situ by heating the reaction mixture.[3] Water acts as the nucleophile, attacking the diazonium salt to yield this compound and nitrogen gas.[3]

An alternative approach involves the direct hydrolysis of 2,5-dichloroaniline under high temperature and pressure in the presence of an inorganic acid, which circumvents the need for a diazotization step.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from various patented methods for the synthesis of this compound.

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Diazotization-Hydrolysis | 2,5-dichloroaniline, NaNO₂, H₂SO₄ | Not specified in detail | High conversion | Not specified | [1] |

| High-Temperature Hydrolysis | 2,5-dichloroaniline, inorganic acid | 220-250 °C, high pressure | 94.6 - 97.3 | 89.2 - 99.4 | [4] |

Experimental Protocols

Method 1: Diazotization followed by In-Situ Hydrolysis

This protocol is a generalized procedure based on the principles outlined in the referenced patents.[1][2][3]

Materials:

-

2,5-dichloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Acetic Acid (optional, as a co-solvent)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Aniline Salt Solution: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of concentrated sulfuric acid and water is prepared and cooled to 0-5 °C in an ice bath. 2,5-dichloroaniline is then slowly added to the cold acid solution with continuous stirring to form the corresponding sulfate salt. If solubility is an issue, acetic acid can be added as a co-solvent.[1]

-

Diazotization: A solution of sodium nitrite in water is prepared and cooled. This solution is then added dropwise to the aniline salt suspension while maintaining the temperature between 0-5 °C. The reaction is typically stirred for an additional 30-60 minutes after the addition is complete to ensure full conversion to the 2,5-dichlorobenzenediazonium salt.

-

Hydrolysis: After the diazotization is complete, the reaction mixture is slowly heated to facilitate the hydrolysis of the diazonium salt. The temperature is gradually raised, and the evolution of nitrogen gas will be observed. The mixture is heated until the gas evolution ceases, indicating the completion of the hydrolysis.

-

Work-up and Purification: The reaction mixture is cooled, and the crude this compound can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Method 2: Direct High-Temperature Hydrolysis

This protocol is based on the method described in patent CN102838457A.[4]

Materials:

-

2,5-dichloroaniline

-

Inorganic Acid (e.g., dilute sulfuric acid)

-

Inert Gas (e.g., Nitrogen)

Procedure:

-

Premixing: 2,5-dichloroaniline and an aqueous solution of an inorganic acid are charged into a reaction vessel. The mixture is heated under normal pressure to ensure the complete dissolution of the aniline.

-

Hydrolysis: The resulting solution is transferred to a high-pressure reactor. The reactor is purged with an inert gas, such as nitrogen, and then pressurized. The mixture is heated to a high temperature (e.g., 220-250 °C) and maintained for several hours to effect hydrolysis.[4]

-

Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture is allowed to stand, leading to the separation of an organic phase containing the this compound. The organic layer is then separated for further purification, typically by distillation.[4]

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the diazotization-hydrolysis method.

References

- 1. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 2. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 3. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 4. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]

Unveiling the Origins of 2,5-Dichlorophenol: A Technical Guide to its Environmental Sources and Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental sources and formation pathways of 2,5-Dichlorophenol (2,5-DCP), a compound of significant environmental and toxicological interest. This document details the diverse origins of 2,5-DCP, from industrial processes to the degradation of common pesticides and consumer products. It further provides detailed experimental protocols for its detection and quantification in various environmental matrices, equipping researchers with the necessary knowledge to investigate its presence and formation.

Environmental Sources of this compound

This compound is not a naturally occurring compound in the traditional sense; its presence in the environment is primarily a result of human activities. The primary sources can be broadly categorized as industrial and chemical degradation.

Industrial Sources:

-

Chemical Synthesis and Intermediates: 2,5-DCP is used as an intermediate in the synthesis of various chemicals, including dyes and resins[1][2]. Industrial manufacturing processes that utilize or produce 2,5-DCP can lead to its release into the environment through wastewater discharges and atmospheric emissions.

-

Wood Pulp Bleaching: The pulp and paper industry has been identified as a source of chlorinated phenols, including dichlorophenols. The use of chlorine-based bleaching agents can lead to the formation and release of these compounds into mill effluents[3][4].

-

Waste Incineration: The combustion of municipal and industrial waste, particularly materials containing chlorinated organic compounds, can generate a variety of chlorinated aromatic compounds, including 2,5-DCP[5][6][7].

Formation from Precursor Compounds:

-

Metabolism of 1,4-Dichlorobenzene (p-DCB): A major source of 2,5-DCP in the environment and in biological systems is the metabolic breakdown of 1,4-dichlorobenzene[1][8]. p-DCB is a volatile organic compound widely used in mothballs, toilet bowl deodorizers, and as an insecticidal fumigant[1][2]. Inhalation is a primary route of exposure, and once absorbed, p-DCB is metabolized in the body to 2,5-DCP, which is then excreted in the urine[1]. This metabolic pathway is a significant contributor to human exposure to 2,5-DCP.

-

Degradation of Pesticides: The herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) is a known precursor to 2,5-DCP. Environmental degradation of 2,4,5-T, through microbial action, can lead to the formation of this compound as an intermediate product[9][10][11][12].

-

Water and Wastewater Treatment: The chlorination of water and wastewater containing phenol can result in the formation of various chlorophenols, including 2,5-DCP[8][13].

Natural Formation:

While predominantly anthropogenic, there is evidence to suggest that some soil fungi have the capability to synthesize dichlorophenols directly by utilizing chloride ions and phenolic compounds naturally present in the soil[5].

Formation Pathways of this compound

The formation of 2,5-DCP from its precursors involves several chemical and biological transformation pathways.

Microbial Degradation of 1,4-Dichlorobenzene

Certain aerobic bacteria, such as species of Pseudomonas and Alcaligenes, can utilize 1,4-dichlorobenzene as a sole source of carbon and energy[14][15][16]. The degradation pathway typically involves the following steps:

-

Dioxygenation: The initial step is the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a cis-dihydrodiol.

-

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form a catechol derivative.

-

Ring Cleavage: The catechol intermediate undergoes ring cleavage, followed by further degradation.

While the primary pathway for bacterial degradation of 1,4-dichlorobenzene leads to other dichlorinated catechols, the formation of this compound as a metabolite has also been reported in studies involving Pseudomonas species[15].

Anaerobic Biodegradation of 2,4,5-T

Under anaerobic conditions, microbial consortia found in sediments can degrade the herbicide 2,4,5-T. This process involves reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. During this degradation, this compound has been identified as an intermediate product[9][10].

Quantitative Data on this compound

The following tables summarize available quantitative data on the concentration of this compound in various environmental matrices.

Table 1: Concentration of this compound in Water Samples

| Location/Source | Concentration Range (µg/L) | Average Concentration (µg/L) | Reference |

| Isipingo River, South Africa | 0.10 - 7.42 | 3.1 | Grobler et al., 1996 |

| Industrial Effluent, England and Wales | - | 3.76 (ppb) | Stangroom et al., 1998 |

| Sewage Treatment Plant Effluent, England and Wales | - | 0.10 (ppb) | Stangroom et al., 1998 |

| Sewage Treatment Plant, Karkola, Finland (combined with 2,4-DCP) | - | 12 (ppb) | Ettala et al., 1992 |

Table 2: Concentration of this compound in Sediment Samples

| Location | Concentration Range (µg/kg dry weight) | Median Concentration (µg/kg dry weight) | Reference |

| Lake Ketelmeer, The Netherlands | - | 6.3 | Wegman & van den Broek, 1983 |

Table 3: Urinary Concentrations of this compound in Human Biomonitoring Studies

| Population | Geometric Mean Concentration (µg/L) | Detection Frequency | Reference |

| Korean Adults (18-69 years) | 0.44 | 97.9% (> 0.05 µg/L) | Lee et al., 2018 |

| German Adults (1998) | ~7 times lower than U.S. adults | - | Becker et al., 2003 |

| U.S. Adults (NHANES 2009-2010) | 4.6 | - | CDC, 2012 |

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples

This protocol is adapted from methodologies for the analysis of chlorophenols in water, often involving a derivatization step to improve volatility and chromatographic separation.

4.1.1. Sample Preparation and Extraction

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Acidification: Acidify the sample to a pH of 2 or less with hydrochloric acid to protonate the phenolic hydroxyl group.

-

Solid-Phase Extraction (SPE):

-

Condition a styrene-divinylbenzene-vinylpyrrolidone copolymer solid-phase column.

-

Pass 500 mL of the acidified water sample through the column at a flow rate of 10-20 mL/min.

-

Rinse the column with pure water and then dry it by passing air through it.

-

Elute the retained analytes with 5 mL of ethyl acetate.

-

-

Dehydration and Concentration:

-

Dehydrate the eluate with anhydrous sodium sulfate.

-

Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen gas.

-

4.1.2. Derivatization

-

Add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the concentrated extract.

-

Allow the reaction to proceed for at least 1 hour at room temperature to form the trimethylsilyl (TMS) derivatives of the chlorophenols.

-

Add an internal standard and adjust the final volume to 1 mL with ethyl acetate.

4.1.3. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for separating chlorophenol derivatives (e.g., a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An example program could be: initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS derivative of 2,5-DCP.

High-Performance Liquid Chromatography (HPLC) for Soil and Sediment Samples

This protocol outlines a general procedure for the extraction and analysis of chlorophenols from solid matrices.

4.2.1. Sample Preparation and Extraction

-

Sample Collection and Storage: Collect soil or sediment samples and store them at 4°C until analysis.

-

Drying and Sieving: Air-dry the samples at room temperature and sieve them to remove large debris.

-

Ultrasonic-Assisted Extraction:

-

Weigh 10 g of the dried sample into a beaker.

-

Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and acetone).

-

Sonicate the mixture for 30 minutes.

-

-

Centrifugation and Filtration:

-

Centrifuge the extract to separate the solid and liquid phases.

-

Filter the supernatant through a 0.45 µm filter.

-

4.2.2. HPLC Analysis

-

HPLC System: Equipped with a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and acidified water (e.g., with phosphoric acid) is commonly employed.

-

Detector: A UV detector set at a wavelength appropriate for chlorophenols (e.g., 280 nm) or a diode array detector for spectral confirmation.

-

Injection Volume: Typically 20 µL.

-

Flow Rate: 1.0 mL/min.

References

- 1. shimadzu.com [shimadzu.com]

- 2. Degradation of low concentrations of dichlorobenzenes and 1,2,4-trichlorobenzene by<i>Pseudomonas</i>sp. strain P51 in … [ouci.dntb.gov.ua]

- 3. eucalyptus.com.br [eucalyptus.com.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scies.org [scies.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]

- 13. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]

2,5-Dichlorophenol as a Metabolite of 1,4-Dichlorobenzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the metabolic transformation of 1,4-dichlorobenzene (1,4-DCB) into its major metabolite, 2,5-dichlorophenol (2,5-DCP). The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the metabolic pathways, quantitative data, relevant signaling cascades, and key experimental protocols.

Metabolic Transformation of 1,4-Dichlorobenzene

The biotransformation of 1,4-DCB is a critical process that dictates its toxicological profile. This process primarily occurs in the liver and is initiated by Phase I metabolism, followed by Phase II conjugation reactions to facilitate excretion.

Phase I Metabolism: Oxidation to this compound

The initial and rate-limiting step in the metabolism of 1,4-DCB is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2E1 has been identified as the primary enzyme responsible for this transformation.[1] The reaction proceeds through the formation of a reactive epoxide intermediate, 1,4-dichlorobenzene-2,3-epoxide. This unstable epoxide can then be hydrolyzed, either spontaneously or enzymatically by epoxide hydrolase, to yield this compound.[2]

Phase II Metabolism: Conjugation and Excretion of this compound

Following its formation, 2,5-DCP undergoes Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body, primarily through urine. The major conjugation pathways include:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of 2,5-DCP, forming 2,5-dichlorophenyl-glucuronide.

-

Sulfation: Sulfotransferases (SULTs) mediate the addition of a sulfonate group, resulting in the formation of 2,5-dichlorophenyl-sulfate.

Studies in rats have shown that the sulfate and glucuronide conjugates of this compound are the major urinary metabolites of 1,4-DCB.[3]

Minor Metabolic Pathways

In addition to the primary metabolic route, minor pathways for 1,4-DCB metabolism exist. The epoxide intermediate can rearrange to form other dichlorophenol isomers or undergo further oxidation to produce dichlorohydroquinones and dichlorocatechols. Furthermore, the epoxide can be conjugated with glutathione (GSH), leading to the formation of mercapturic acid derivatives that are excreted in the urine.[3]

Quantitative Data on 1,4-Dichlorobenzene Metabolism

The following tables summarize quantitative data related to the metabolism of 1,4-DCB and the resulting levels of its metabolites.

Table 1: Urinary Metabolites of 1,4-Dichlorobenzene in Male Fischer 344 Rats (% of Dose Excreted in 72h)

| Metabolite | Percentage of Dose |

| This compound sulfate | 25.8 ± 3.5 |

| This compound glucuronide | 10.5 ± 2.1 |

| 2,5-Dichlorohydroquinone conjugate | 1.9 ± 0.5 |

| Mercapturic acids | 3.1 ± 0.8 |

Data from a study involving oral administration of 1,4-DCB.[3]

Table 2: Kinetic Parameters of CYP2E1-Mediated Hydroxylation of Chlorzoxazone (a probe substrate)

| Parameter | Value |

| Km (μM) | 78 ± 9 |

| Vmax (min-1) | 1.64 ± 0.08 |

These parameters for the probe substrate chlorzoxazone provide an indication of the kinetic properties of CYP2E1.[4]

Table 3: Geometric Mean of Urinary Concentrations of this compound in Korean Adults

| Population | Geometric Mean (μg/L) | 95% Confidence Interval (μg/L) |

| Korean Adults (18-69 years) | 0.44 | 0.41–0.48 |

Data from the Korean National Human Biomonitoring Survey, 2009.[5][6]

Involvement in Cellular Signaling Pathways

The metabolic activation of 1,4-DCB and the subsequent actions of its metabolites can perturb cellular signaling pathways, contributing to its toxic effects.

Activation of Xenobiotic-Sensing Nuclear Receptors (PXR and CAR)

The pregnane X receptor (PXR) and the constitutive androstane receptor (CAR) are nuclear receptors that function as sensors of foreign chemicals. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to response elements in the promoter regions of genes encoding drug-metabolizing enzymes and transporters, leading to their increased expression. While direct activation of PXR and CAR by 1,4-DCB or 2,5-DCP is not well-documented, structurally similar compounds are known to be activators.[2][7][8][9] This suggests a potential mechanism by which 1,4-DCB could induce its own metabolism.

Induction of Oxidative Stress and the Nrf2 Pathway

The metabolism of 1,4-DCB by CYP2E1 can lead to the production of reactive oxygen species (ROS), inducing a state of oxidative stress.[10] Furthermore, the quinone metabolites derived from the further oxidation of dichlorohydroquinones are electrophilic and can react with cellular nucleophiles, including cysteine residues on proteins.

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative and electrophilic stress.[11][12][13] Under basal conditions, the transcription factor Nrf2 is bound to its repressor protein Keap1 in the cytoplasm, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and ROS can modify critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter region of a battery of cytoprotective genes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 1,4-DCB metabolism and its effects.

In Vitro Metabolism of 1,4-Dichlorobenzene using Liver Microsomes

Objective: To determine the metabolic stability and profile of 1,4-DCB in a liver microsomal system.

Materials:

-

Pooled human liver microsomes

-

1,4-Dichlorobenzene

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of 1,4-DCB in a suitable solvent (e.g., DMSO or acetonitrile).

-

In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the 1,4-DCB stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining 1,4-DCB and identify and quantify the formation of 2,5-DCP and other metabolites.

PXR/CAR Nuclear Receptor Activation Luciferase Reporter Assay

Objective: To assess the ability of 1,4-DCB or its metabolites to activate PXR or CAR.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Expression plasmid for human PXR or CAR

-

Luciferase reporter plasmid containing a PXR/CAR response element (e.g., from the CYP3A4 or CYP2B6 promoter)

-

Transfection reagent

-

Cell culture medium and supplements

-

1,4-Dichlorobenzene or this compound

-

Positive controls (e.g., rifampicin for PXR, CITCO for CAR)

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PXR/CAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (1,4-DCB or 2,5-DCP), a vehicle control, and a positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

-